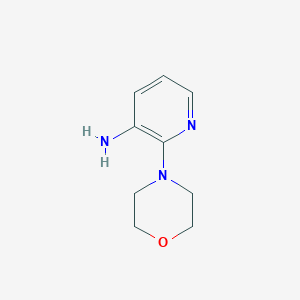

2-Morpholino-3-pyridinamine

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-Morpholino-3-pyridinamine typically involves a multi-step process. One common method starts with 2-chlorine-3-nitropyridine as the raw material. This compound undergoes a substitution reaction to form 4-(3-nitropyridine-2-yl)morpholine. The next step involves a reduction reaction to convert 4-(3-nitropyridine-2-yl)morpholine into 2-morpholino pyridine-3-amine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

2-Morpholino-3-pyridinamine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction often involves nucleophilic or electrophilic reagents, depending on the desired substitution pattern.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacological Activity

2-Morpholino-3-pyridinamine has been identified as a versatile scaffold in drug design due to its ability to interact with multiple biological targets. The morpholine ring enhances the compound's pharmacological properties, making it a valuable component in the development of therapeutics.

Anticancer Activity

Research indicates that derivatives of pyridine and morpholine exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including HepG-2 and PC-3, with IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism often involves the inhibition of key kinases involved in tumor proliferation .

Neuropharmacological Applications

The compound has also been explored for its potential in treating neuropsychiatric disorders. It shows promise as a selective modulator for dopamine receptors (D2, D3) and serotonin receptors (5-HT2A), which are critical targets for medications addressing schizophrenia and cognitive deficits .

The biological activity of this compound can be attributed to its structural characteristics that allow for effective interactions with various enzymes and receptors.

Enzyme Inhibition

The compound acts as an inhibitor for several key enzymes involved in cancer progression and neurological disorders. Its ability to inhibit tyrosine kinases has been particularly noted in studies targeting solid tumors .

Cytotoxic Effects

In vitro studies demonstrate that this compound induces apoptosis in cancer cells, evidenced by increased apoptotic markers following treatment . The cytotoxic effects vary based on concentration and exposure time, highlighting the importance of dosage optimization in therapeutic applications.

Case Studies

Several case studies illustrate the effectiveness of this compound and its derivatives in clinical settings.

Case Study: Cancer Treatment

A study involving a series of pyridine-morpholine derivatives revealed that one particular derivative exhibited over 70% apoptosis in cancer cell lines at specific dosages . This finding supports the potential use of these compounds as effective anticancer agents.

Case Study: Neuropharmacology

In another study focusing on cognitive enhancement, compounds derived from this compound were administered to animal models exhibiting symptoms akin to schizophrenia. Results indicated significant improvements in cognitive function without notable side effects, suggesting a promising avenue for future drug development .

Mecanismo De Acción

The mechanism of action of 2-Morpholino-3-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell cycle regulation, thereby affecting cell proliferation and differentiation .

Comparación Con Compuestos Similares

2-Morpholino-3-pyridinamine can be compared with other similar compounds, such as:

2-Morpholinopyridin-3-amine: Similar in structure but may have different functional groups attached to the pyridine ring.

3-Amino-2-(morpholin-4-yl)pyridin-1-ium: Another closely related compound with slight variations in its molecular structure

These compounds share similar chemical properties but may differ in their reactivity and biological activity, highlighting the uniqueness of this compound.

Actividad Biológica

2-Morpholino-3-pyridinamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and as a modulator of cellular processes. This article will explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholino group and a pyridinamine moiety. The molecular formula is , with a molecular weight of approximately 166.18 g/mol. The morpholine ring enhances the compound's ability to interact with biological targets due to its conformational flexibility and ability to form hydrogen bonds.

The biological activity of this compound can be attributed to its role as an inhibitor of phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in various cellular processes including growth, metabolism, and survival. Dysregulation of PI3K signaling is implicated in several diseases, including cancer and neurodegenerative disorders.

Inhibition of PI3K

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on PI3K isoforms. For instance, studies have shown that morpholine derivatives can inhibit PI3Kβ and PI3Kγ isoforms effectively, which are relevant in cancer biology . The inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Case Study 1: Cancer Treatment

A study evaluated the efficacy of this compound in various cancer cell lines. The compound exhibited IC50 values in the micromolar range against several types of cancer cells, indicating its potential as an anticancer agent. The mechanism was primarily through the induction of apoptosis and inhibition of cell cycle progression .

Case Study 2: Neurodegenerative Diseases

In the context of neurodegenerative diseases such as Parkinson's disease, morpholine-containing compounds have shown promise in modulating pathways associated with neuronal survival. For example, selective inhibition of kinases involved in neuroinflammation has been observed with derivatives similar to this compound . This suggests a potential therapeutic role for this compound in treating neurodegenerative conditions.

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound compared to other related compounds:

| Compound | Target Enzyme | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | PI3Kβ/PI3Kγ | ~5 | Inhibits cell proliferation |

| MLi-2 | LRRK2 | 0.76 | Neuroprotective effects in Parkinson's models |

| Compound VIb | PI3Kβ/PI3Kγ | 10 | Induces apoptosis in cancer cell lines |

Propiedades

IUPAC Name |

2-morpholin-4-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYQHRDXKCKJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380196 | |

| Record name | 2-Morpholino-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51627-47-5 | |

| Record name | 2-Morpholino-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.